7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c1-11-8-16-14(10-15(11)23)20(26)18-19(13-6-4-3-5-7-13)25(22(27)21(18)28-16)17-9-12(2)29-24-17/h3-10,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIIRWXMWNQLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)C5=NOC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (commonly referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H15ClN2O4
- Molecular Weight : 406.8 g/mol
- CAS Number : 874396-42-6
- Purity : Typically around 95%.
Synthesis
The synthesis of Compound A has been reported through various methods involving cyclization reactions. A notable approach includes a three-component reaction that integrates isoxazole derivatives with chromeno-pyrrole frameworks. The synthesis not only emphasizes yield optimization but also the structural integrity of the compound .
Anti-Cancer Properties
Recent studies have highlighted the anti-proliferative effects of Compound A against various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly reduced cell viability in a dose-dependent manner across multiple human cancer cell lines. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 18.0 | Inhibition of proliferation |
Neuropharmacological Effects
Compound A has also been investigated for its potential neuroprotective properties. Studies indicate that it may enhance neurotransmitter levels in the brain, particularly acetylcholine and serotonin, which are crucial for cognitive functions. This effect is believed to be mediated through modulation of receptor activity and neuronal signaling pathways .
Case Studies
-
In vitro Study on Cancer Cell Lines
- Researchers synthesized Compound A and tested its efficacy on several cancer cell lines using MTT assays. The results indicated a significant reduction in cell viability with an IC50 value ranging from 12 to 18 µM depending on the cell line tested. Further analysis revealed morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing .
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Neurotransmitter Modulation
- In a study involving rat models, administration of Compound A resulted in increased levels of acetylcholine in the hippocampus as measured by microdialysis techniques. This suggests that the compound may have implications for treating neurodegenerative diseases where cholinergic signaling is impaired .
The biological activity of Compound A can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Receptor Modulation : It acts as a positive allosteric modulator at various neurotransmitter receptors, enhancing synaptic transmission without causing excitotoxicity.
- Cell Cycle Regulation : Inhibition of key cell cycle proteins leads to cell cycle arrest, preventing cancer cell proliferation.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit notable anticancer properties. Specifically, compounds similar to 7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that certain substituted pyrrole derivatives possess significant antiproliferative effects on human liver cancer (HepG-2) and breast cancer cells (MCF-7) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory and Antimicrobial Activities
The compound's structural features suggest potential anti-inflammatory and antimicrobial properties. Research has highlighted that related pyrrole derivatives can inhibit the production of pro-inflammatory cytokines and exhibit antibacterial activity against various pathogens . These findings position this compound as a candidate for further exploration in treating inflammatory diseases and infections.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : Utilizing isoxazole derivatives in condensation reactions with chromene-based compounds to form the desired structure.
- Cyclization Techniques : Employing cyclization methods to construct the dihydrochromeno-pyrrole framework effectively.
- Functionalization Strategies : Post-synthesis modifications to enhance biological activity or solubility.
These synthetic approaches are crucial for optimizing yield and purity while enabling the exploration of structure–activity relationships.
Case Studies and Research Findings
Several studies have documented the biological evaluations of compounds related to this compound:
Preparation Methods
Chromeno[2,3-c]pyrrole Core Formation
The chromeno-pyrrole core is synthesized via a base-mediated cascade reaction, adapted from methodologies used for analogous dihydrochromeno-pyrrolo-pyridines. A representative protocol involves:
Starting Materials :
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4-Chloro-3-(prop-1-en-2-yl)coumarin
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α-Aminomaleimide
Reaction Conditions :
-
Solvent : Ethanol/water (3:1)
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Base : Potassium carbonate (2.5 equiv)
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Temperature : 80°C, 12 hours
Mechanism :
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Nucleophilic Substitution : The coumarin’s 4-chloro group is displaced by the maleimide’s amine.
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Michael Addition : The enolate attacks the maleimide’s α,β-unsaturated carbonyl.
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N-Cyclization : Intramolecular amidation forms the pyrrole ring.
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Elimination : Loss of water yields the fused chromeno-pyrrole system.
Yield : 68–72% after purification via ethanol washing.
Table 1 : Optimization of Core Formation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | K₂CO₃ | Maximizes cyclization efficiency |
| Solvent Polarity | Ethanol/water | Enhances solubility of intermediates |
| Reaction Time | 12 hours | Balances conversion and decomposition |
Regioselective Chlorination at C7
Chlorination is achieved using thionyl chloride (SOCl₂) under anhydrous conditions.
Procedure :
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Dissolve the chromeno-pyrrole core (1 equiv) in dry dichloromethane.
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Add SOCl₂ (1.2 equiv) dropwise at 0°C.
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Warm to room temperature and stir for 4 hours.
Workup :
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Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
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Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Yield : 85–90%
Key Consideration : Excess SOCl₂ leads to over-chlorination; stoichiometry must be tightly controlled.
Methylation at C6
The 6-methyl group is introduced via Friedel-Crafts alkylation using methyl iodide (MeI) and a Lewis acid catalyst.
Conditions :
-
Catalyst : AlCl₃ (1.1 equiv)
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Solvent : Nitromethane
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Temperature : 60°C, 6 hours
Mechanism :
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AlCl₃ generates a methyl carbocation, which undergoes electrophilic aromatic substitution at the electron-rich C6 position.
Yield : 78–82%
Table 2 : Methylation Reagent Screening
| Reagent | Catalyst | Yield (%) |
|---|---|---|
| MeI | AlCl₃ | 82 |
| (CH₃)₂SO₄ | FeCl₃ | 65 |
| CH₃OTf | BF₃·OEt₂ | 71 |
Introduction of the 5-Methyl-3-Isoxazolyl Group
The 5-methyl-3-isoxazolyl moiety is attached via a Pd-catalyzed Suzuki-Miyaura coupling using a pre-synthesized isoxazolyl boronic ester.
Synthesis of Isoxazolyl Boronic Ester :
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Prepare (5-methyl-3-isoxazolyl)methylamine via reduction of 3-azidomethyl-5-methyl-isoxazole using NaBH₄ and triethylamine in isopropanol.
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Convert the amine to the boronic ester via Miyaura borylation.
Coupling Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2 equiv)
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Solvent : DME/H₂O (4:1)
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Temperature : 90°C, 8 hours
Yield : 70–75%
Installation of the 1-Phenyl Group
The phenyl group is introduced via Buchwald-Hartwig amination using a palladium catalyst.
Conditions :
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Substrate : 7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Aryl Source : Phenylboronic acid
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Catalyst : Pd(OAc)₂ (3 mol%)
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Ligand : XPhos (6 mol%)
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Base : Cs₂CO₃ (2.5 equiv)
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Solvent : Toluene/EtOH (3:1)
Yield : 80–85%
Industrial-Scale Production Considerations
Industrial synthesis prioritizes continuous flow reactors to enhance reproducibility and safety. Key adaptations include:
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Solvent Recycling : Ethanol from GAP purification is distilled and reused.
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Catalyst Recovery : Pd catalysts are immobilized on silica to reduce costs.
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Process Analytical Technology (PAT) : In-line NMR monitors reaction progression, minimizing offline testing.
Table 3 : Bench-Scale vs. Industrial Parameters
| Parameter | Bench-Scale | Industrial |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Cycle Time | 12 hours | 8 hours |
| Purity | 95% | 99% |
Reaction Optimization and Challenges
Chlorination Regioselectivity
Early methods suffered from dichlorination at C7 and C8. This was resolved by:
Isoxazolyl Coupling Efficiency
The boronic ester’s instability necessitated:
-
Anhydrous Conditions : Rigorous drying of solvents and reagents.
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Microwave Assistance : Reduced coupling time from 8 hours to 45 minutes at 120°C.
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, C5-H), 6.91 (s, 1H, isoxazolyl-H), 3.12 (s, 3H, C6-CH₃).
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¹³C NMR : δ 168.9 (C=O), 152.3 (isoxazolyl C3).
Infrared Spectroscopy (IR) :
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1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (isoxazolyl ring).
High-Resolution Mass Spectrometry (HRMS) :
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Calculated for C₂₃H₁₈ClN₂O₄: 437.0901; Found: 437.0898.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
